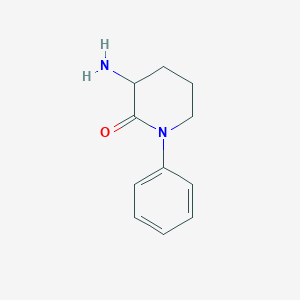

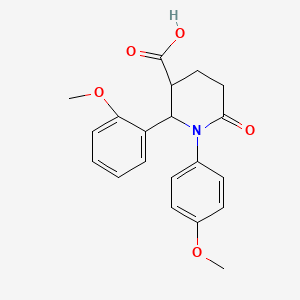

![molecular formula C23H28N4O3 B2663840 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-81-7](/img/structure/B2663840.png)

5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been studied for their significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . The presence of a dimethylamino group could potentially influence these properties.

Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic structure with a benzene ring fused to a pyridine ring . It also has a dimethylamino group attached to the phenyl ring, which could influence its reactivity and properties.Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines generally are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Quinazolines, a group closely related to quinolines, have shown extensive utility in the field of optoelectronics. These compounds have been utilized in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved to be of great value for developing new optoelectronic materials. Electroluminescent properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are considered potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives are widely recognized for their anticorrosive properties. These compounds exhibit reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting metals from corrosion, highlighting their importance in industrial applications (Verma et al., 2020).

Synthetic Methodologies

Research into the synthesis of pyrimido[4,5-b]quinolines and their thio analogues has provided novel methods for producing derivatives of these compounds in synthetically useful yields. These methodologies facilitate the creation of biologically potent molecules with significant therapeutic importance, showcasing the versatility of pyrimidine nucleas as a core for synthesizing biologically active compounds (Nandha Kumar et al., 2001).

Biological Significance

Pyrimidine derivatives are recognized for their exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. This highlights the biological and medicinal relevance of pyrimidine derivatives, emphasizing their role in developing optical sensors and their varied applications in biology and medicine (Jindal & Kaur, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[4-(dimethylamino)phenyl]-1-ethyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-6-27-20-19(21(29)25-22(27)30)17(13-7-9-14(10-8-13)26(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17,24H,6,11-12H2,1-5H3,(H,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJCINCFZJLOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2663762.png)

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)

![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)